molecular formula C17H16N2O4S B15097290 3,5-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

3,5-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B15097290
M. Wt: 344.4 g/mol
InChI Key: ACNKLRQCOZWKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound designed for research applications. It features a benzofuran core linked via a carboxamide bridge to a phenyl ring bearing a sulfonamide functional group. This structure combines two pharmacologically significant moieties, suggesting potential for multifaceted biological activity. Benzofuran-2-carboxamide derivatives are an area of active investigation in neuroscience. Structurally similar compounds have demonstrated significant neuroprotective properties in models of excitotoxic neuronal cell damage, with some showing efficacy comparable to known NMDA receptor antagonists like memantine . Furthermore, certain N-phenylbenzofuran-2-carboxamide analogues have been studied as modulators of Aβ42 aggregation, a key process in Alzheimer's disease pathology, with some derivatives providing marked neuroprotection against amyloid-beta-induced cytotoxicity . Beyond neuroscience, the integration of the sulfonamide group points to potential applications in oncology research. Sulfonamide derivatives are recognized for their diverse biological applications, which include anticancer and anti-proliferative effects . The presence of this group, combined with the benzofuran scaffold—which itself shows promise in anticancer agent development —makes this compound a candidate for investigations into kinase inhibition or cytostatic mechanisms. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

3,5-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H16N2O4S/c1-10-3-8-15-14(9-10)11(2)16(23-15)17(20)19-12-4-6-13(7-5-12)24(18,21)22/h3-9H,1-2H3,(H,19,20)(H2,18,21,22)

InChI Key

ACNKLRQCOZWKME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing primarily in substituents or heterocyclic cores:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) XLogP3 Reference
Target Compound Benzofuran 3,5-dimethyl; 4-sulfamoylphenyl 400.5 4.3
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide Benzofuran 3,5-dimethyl; 3-CF3-phenyl 333.31 N/A
3,5-Dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide Benzofuran 3,5-dimethyl; benzothiazolyl 400.5 4.3
2,2-Dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b) Malonamide 4-sulfamoylphenyl; dipropyl N/A N/A

Key Observations :

  • Substituent Effects: The 4-sulfamoylphenyl group (target compound and 18b) introduces hydrogen-bonding capacity and polar surface area (PSA = 126 Ų in the target), enhancing solubility compared to the 3-CF3-phenyl analogue (), which is more lipophilic .
Pharmacological Activity

While direct biological data for the target compound are unavailable, structurally related sulfonamides and benzofurans exhibit notable activities:

Compound Biological Activity (ED50) Therapeutic Index (PI) Reference
18b () MES anticonvulsant: 16.36 mg/kg 24.8
12c () scPTZ anticonvulsant: 22.50 mg/kg 20.4

Comparison Insights :

  • The 4-sulfamoylphenyl group in 18b correlates with high anticonvulsant potency, suggesting that the target compound may share similar efficacy due to structural congruence. However, the benzofuran core (vs. malonamide in 18b) could modulate metabolic stability or blood-brain barrier penetration .
Physicochemical Properties

Critical computed properties () highlight differences in drug-likeness:

Property Target Compound 3,5-Dimethyl-N-(6-methylsulfonylbenzothiazol-2-yl) Analogue
Molecular Weight 400.5 400.5
XLogP3 4.3 4.3
Hydrogen Bond Acceptors 6 6
Rotatable Bonds 3 3

Key Insights :

  • Both compounds exhibit identical molecular weights and lipophilicity (XLogP3 = 4.3), indicating comparable membrane permeability.
  • The benzothiazole analogue’s methylsulfonyl group may enhance metabolic resistance compared to the target’s sulfamoyl group .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,5-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with benzofuran-2-carboxylic acid derivatives. Key steps include Pd-catalyzed C-H arylation for sulfamoylphenyl group incorporation and transamidation reactions. Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) must be optimized using Design of Experiments (DoE) to minimize side products. Analytical validation via HPLC (purity >95%) and structural confirmation via 1^1H/13^13C NMR are critical .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Begin with high-throughput screening (HTS) against target enzymes (e.g., cyclooxygenases, kinases) or receptors. Use in vitro assays (e.g., fluorescence polarization, enzymatic inhibition) with dose-response curves (IC50_{50}/EC50_{50} determination). Pair with cytotoxicity assays (MTT or LDH) to evaluate selectivity. Statistical tools like ANOVA should validate reproducibility across biological replicates .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm).
  • Structural Confirmation : 1^1H NMR (amide proton at δ 10–12 ppm), 13^13C NMR (carbonyl carbons at 165–175 ppm), and HRMS (exact mass verification).
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to confirm melting points and polymorphic forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Employ factorial design (e.g., 2k^k factorial) to test variables: catalyst concentration, solvent polarity (e.g., DMF vs. THF), and temperature. Response Surface Methodology (RSM) identifies optimal conditions. Computational tools (e.g., quantum chemical calculations) predict transition states to guide experimental parameter selection .
FactorLevels TestedResponse Variable
Catalyst Loading1 mol%, 2 mol%, 3 mol%Yield (%)
Temperature80°C, 100°C, 120°CPurity (HPLC)
SolventDMF, THF, TolueneReaction Time

Q. How can structural modifications enhance target selectivity in medicinal chemistry applications?

  • Methodological Answer : Use QSAR models to correlate substituent effects (e.g., methyl groups at 3,5-positions) with activity. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins. Synthesize analogs via isosteric replacements (e.g., sulfonamide to carbamate) and evaluate SAR using SPR (surface plasmon resonance) for binding affinity measurements .

Q. How should conflicting pharmacological data (e.g., varying IC50_{50} values) be resolved?

  • Methodological Answer : Conduct orthogonal assays (e.g., biochemical vs. cellular assays) to confirm target engagement. Validate via siRNA knockdown or CRISPR-Cas9 gene editing. Use meta-analysis to reconcile discrepancies across studies, considering variables like cell line heterogeneity, assay sensitivity, and compound solubility .

Q. What computational strategies predict metabolic stability or toxicity?

  • Methodological Answer : Apply in silico ADMET models (e.g., SwissADME, ProTox-II) to assess cytochrome P450 interactions and hepatotoxicity. Molecular dynamics simulations (e.g., GROMACS) model metabolite formation pathways. Experimental validation via microsomal stability assays (e.g., human liver microsomes) confirms predictions .

Q. How can the environmental impact of synthesis byproducts be minimized?

  • Methodological Answer : Implement green chemistry principles (e.g., solvent recycling, biocatalysts). Use Life Cycle Assessment (LCA) to quantify waste generation. Membrane separation technologies (e.g., nanofiltration) recover catalysts, reducing heavy metal contamination .

Key Methodological Frameworks

  • Experimental Design : Integrate DoE with computational reaction path searches to reduce trial-and-error cycles .
  • Data Validation : Use statistical tools (e.g., PCA for multivariate analysis) to distinguish experimental noise from meaningful trends .
  • Interdisciplinary Approaches : Combine synthetic chemistry, computational modeling, and systems biology to address complex research challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.